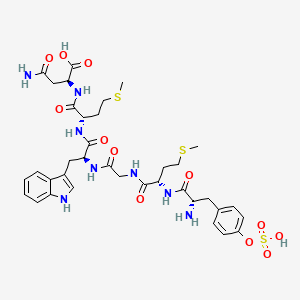

Cholecystokinin (27-32)-amide

Description

Properties

CAS No. |

86367-90-0 |

|---|---|

Molecular Formula |

C36H48N8O12S3 |

Molecular Weight |

881.0 g/mol |

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C36H48N8O12S3/c1-57-13-11-26(42-32(47)24(37)15-20-7-9-22(10-8-20)56-59(53,54)55)33(48)40-19-31(46)41-28(16-21-18-39-25-6-4-3-5-23(21)25)35(50)43-27(12-14-58-2)34(49)44-29(36(51)52)17-30(38)45/h3-10,18,24,26-29,39H,11-17,19,37H2,1-2H3,(H2,38,45)(H,40,48)(H,41,46)(H,42,47)(H,43,50)(H,44,49)(H,51,52)(H,53,54,55)/t24-,26-,27-,28-,29-/m0/s1 |

InChI Key |

HIRMDVHAEYTUSH-CISYKLKFSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)OS(=O)(=O)O)N |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

XMGWMN |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cholecystokinin (27-32)-amide; Cholecystokinin (27-32)-NH2; |

Origin of Product |

United States |

Foundational & Exploratory

Cholecystokinin (27-32)-amide: A Technical Guide to its Function as a Cholecystokinin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholecystokinin (27-32)-amide, a hexapeptide fragment of cholecystokinin (CCK), primarily functions as a competitive antagonist at cholecystokinin receptors. Its biological activity is notably dependent on the tissue and species, exhibiting properties ranging from a full antagonist to a partial agonist. This technical guide provides an in-depth analysis of the function of this compound, including its interaction with CCK receptors, its impact on intracellular signaling pathways, and detailed methodologies for its experimental investigation. Quantitative data on its binding affinity and potency are presented, alongside standardized protocols for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its molecular pharmacology.

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system, mediating its effects through two G-protein coupled receptors: the CCK-A (CCK1) and CCK-B (CCK2) receptors.[1] These receptors are involved in a myriad of physiological processes, including pancreatic enzyme secretion, gallbladder contraction, satiety signaling, anxiety, and pain perception.[2] this compound, also known as CCK-6, is a C-terminal fragment of CCK that has been identified as a modulator of CCK receptor activity.[3] This document serves as a comprehensive technical resource on the function and experimental characterization of this compound.

Molecular Function and Receptor Interaction

This compound acts as a competitive antagonist at CCK receptors, although its pharmacological profile can vary.[3][4] In dispersed acini from guinea pig pancreas, it functions as a full antagonist, inhibiting CCK-stimulated amylase secretion without intrinsic stimulatory activity. Conversely, in pancreatic acini from mice or rats, this compound displays partial agonist activity, capable of stimulating amylase secretion, albeit to a lesser extent than the full agonist CCK-8.

The binding affinity of this compound and its derivatives to CCK receptors has been quantified in various studies. The available data indicates a generally lower affinity compared to potent, selective antagonists.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its derivatives.

Table 1: Receptor Binding Affinity

| Compound | Receptor/Cell Line | Radioligand | Assay Type | IC50 (nM) | Citation |

| CBZ-CCK(27-32)-NH2 | SCLC Cells (likely CCK-B) | ¹²⁵I-CCK-8 | Competitive Binding | 100,000 | [5] |

Note: SCLC stands for Small Cell Lung Cancer. The high IC50 value suggests a low binding affinity.

Table 2: Functional Potency

| Compound | Tissue/Cell Type | Assay | Effect | Potency | Citation |

| This compound | Guinea Pig Pancreatic Acini | Amylase Secretion | Antagonist | - | |

| This compound | Mouse/Rat Pancreatic Acini | Amylase Secretion | Partial Agonist | - | |

| This compound | SCLC Cells | Intracellular Ca²⁺ Mobilization | Inactive (no elevation) | - |

Signaling Pathways

CCK receptors are coupled to the Gq alpha subunit of heterotrimeric G-proteins.[1] Agonist binding initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). As a competitive antagonist, this compound blocks the binding of CCK to its receptor, thereby inhibiting the initiation of this signaling pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for CCK receptors.

Materials:

-

Cell membranes expressing CCK-A or CCK-B receptors

-

Radioligand (e.g., ¹²⁵I-CCK-8)

-

Unlabeled this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Methodology:

-

Prepare serial dilutions of unlabeled this compound in binding buffer.

-

In a 96-well plate, add a constant concentration of radioligand to each well.

-

Add the serial dilutions of unlabeled this compound to the wells.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of unlabeled CCK-8.

-

Calculate the IC50 value by non-linear regression analysis of the competition curve.

Amylase Release Assay from Pancreatic Acini

This protocol describes a functional assay to measure the effect of this compound on amylase secretion from isolated pancreatic acini.

Materials:

-

Isolated pancreatic acini

-

Krebs-Ringer-HEPES (KRH) buffer

-

CCK-8 (agonist)

-

This compound

-

Amylase activity assay kit

-

Spectrophotometer

Methodology:

-

Isolate pancreatic acini from guinea pig, rat, or mouse.

-

Pre-incubate the acini in KRH buffer.

-

For antagonist studies, add varying concentrations of this compound to the acini and incubate for a short period.

-

Add a fixed concentration of CCK-8 to stimulate amylase release. For partial agonist studies, add varying concentrations of this compound alone.

-

Incubate at 37°C for a defined time (e.g., 30 minutes).

-

Terminate the incubation by centrifugation to pellet the acini.

-

Collect the supernatant containing the secreted amylase.

-

Measure the amylase activity in the supernatant using a commercial assay kit and a spectrophotometer.

-

Express amylase release as a percentage of the total cellular amylase content.

Intracellular Calcium Measurement

This protocol details the measurement of intracellular calcium mobilization to assess the antagonistic effect of this compound.

Materials:

-

Cultured cells expressing CCK receptors (e.g., SCLC cells)

-

Fura-2 AM (calcium indicator dye)

-

Hanks' Balanced Salt Solution (HBSS)

-

CCK-8 (agonist)

-

This compound

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities

Methodology:

-

Load the cells with Fura-2 AM by incubating them with the dye in HBSS.

-

Wash the cells to remove extracellular dye.

-

Place the cells in the fluorescence measurement instrument.

-

Establish a baseline fluorescence reading.

-

Add this compound to the cells and incubate.

-

Add CCK-8 to stimulate an increase in intracellular calcium.

-

Continuously record the fluorescence emission at two excitation wavelengths (typically 340 nm and 380 nm).

-

Calculate the ratio of the fluorescence intensities (340/380 nm) to determine the relative change in intracellular calcium concentration.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the cholecystokinin system. Its function as a competitive antagonist, with noted species and tissue-specific partial agonism, allows for the nuanced dissection of CCK receptor-mediated pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize and characterize this important peptide fragment in their studies. Further research is warranted to delineate its precise binding affinities at CCK-A and CCK-B receptors and to explore its potential therapeutic applications.

References

- 1. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]

- 2. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorbyt.com [biorbyt.com]

- 4. researchgate.net [researchgate.net]

- 5. CCK antagonists interact with CCK-B receptors on human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholecystokinin (27-32)-amide: A Technical Guide to its Function as a CCK Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system, mediating its effects through two G protein-coupled receptors: CCK1 and CCK2.[1] The dysregulation of CCK signaling has been implicated in various physiological and pathological processes, making CCK receptors attractive targets for therapeutic intervention.[2] Cholecystokinin (27-32)-amide, a C-terminal fragment of CCK, has been identified as a competitive antagonist of CCK receptors.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its antagonistic properties, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Quantitative Data

The antagonistic potency of this compound and its derivatives has been quantified in various studies. The following tables summarize the available quantitative data, providing a comparative overview of its binding affinity and inhibitory concentration.

| Compound | Receptor | Assay Type | Radioligand | Tissue/Cell Line | IC50 | Reference |

| This compound | CCK | Inhibition of 125I-CCK-33 binding | 125I-CCK-33 | Rat pancreatic tissue | 3.5 µM | [5] |

| CBZ-CCK(27-32)-NH2 | CCK-B | Inhibition of 125I-CCK-8 binding | 125I-CCK-8 | Small Cell Lung Cancer (SCLC) cells | 100,000 nM | [6] |

Table 1: Inhibitory Concentration (IC50) of this compound and its derivative.

| Ligand | Receptor | Approximate Ki |

| CCK-8 | CCK1 | 0.6-1 nM |

| Gastrin | CCK1 | >1000 nM |

| CCK-8 | CCK2 | 0.3-1 nM |

| Gastrin | CCK2 | 0.3-1 nM |

Table 2: Comparative Binding Affinities (Ki) of endogenous ligands for CCK receptors.[7]

CCK Receptor Signaling Pathways

CCK receptors, upon activation by agonists like CCK-8, trigger a cascade of intracellular signaling events. As an antagonist, this compound blocks these pathways. The primary signaling mechanisms for both CCK1 and CCK2 receptors are depicted below.

CCK1 Receptor Signaling Pathway

Activation of the CCK1 receptor predominantly couples to Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). The CCK1 receptor can also couple to Gs, activating adenylyl cyclase and increasing cAMP levels.

References

- 1. Cholecystokinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Nuances of Cholecystokinin (27-32)-amide: A Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the C-terminal hexapeptide amide of cholecystokinin, CCK (27-32)-amide (Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-NH₂). This fragment, while lacking the C-terminal Phenylalanine of the highly active CCK-8, serves as a potent cholecystokinin (CCK) receptor antagonist. Understanding the intricate relationship between its structure and biological activity is paramount for the rational design of novel CCK receptor ligands with therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

Core Principles of CCK (27-32)-amide Structure-Activity Relationship

The C-terminal region of cholecystokinin is a critical determinant of its biological activity. The hexapeptide CCK (27-32)-amide has been identified as a competitive antagonist at CCK receptors. The removal of the C-terminal phenylalanine residue is a key modification that shifts the peptide from an agonist to an antagonist. The sulfated tyrosine residue at position 27 remains a crucial element for receptor interaction.

Quantitative Structure-Activity Relationship Data

The following table summarizes the binding affinities and antagonist activities of CCK (27-32)-amide and its analogs for guinea pig pancreatic (peripheral, predominantly CCK-A) and brain (central, predominantly CCK-B) receptors. The data is extracted from studies on related derivatives, providing insights into the importance of specific residues and modifications.

| Compound/Analog | Modification | Pancreatic Receptor Binding Affinity (Ki, nM) | Brain Receptor Binding Affinity (Ki, nM) | Pancreatic Antagonist Activity (pA₂) |

| Boc-[Nle²⁸,Orn(Z)³¹]CCK₂₇₋₃₂ | Nle at 28, Orn(Z) at 31 | 200 ± 20 | 1000 ± 100 | 6.63 |

| Boc-[Orn(Z)³¹]CCK₃₀₋₃₂ | N-terminal truncation, Orn(Z) at 31 | 200 ± 20 | 1000 ± 100 | 6.63 |

| Boc-Trp-Orn(Z)-Asp-NH₂ | Truncated analog | 200 ± 20 | 1000 ± 100 | 6.63 |

Data adapted from Marseigne et al., J. Med. Chem. 1988, 31, 966-970.[1] Ki values represent the concentration of the compound that inhibits 50% of the specific binding of [³H]pCCK-8. pA₂ values represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the concentration-response curve of the agonist.

Key Signaling Pathways

Cholecystokinin receptors are G-protein coupled receptors (GPCRs) that mediate their effects through various intracellular signaling cascades. The primary signaling pathways for CCK1 (CCK-A) and CCK2 (CCK-B) receptors are depicted below.

Caption: CCK1 Receptor Signaling Cascade.

Caption: CCK2 Receptor Signaling Cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following are outlines of key experimental protocols used in the characterization of CCK (27-32)-amide and its analogs.

Radioligand Binding Assay on Pancreatic and Brain Membranes

This protocol is used to determine the binding affinity (Ki) of test compounds for CCK receptors.

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Guinea pig pancreas or brain tissues are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Incubation: Membranes are incubated with a fixed concentration of radiolabeled CCK ligand (e.g., [³H]pCCK-8) and varying concentrations of the unlabeled test compound. The incubation is typically carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Amylase Release Assay from Pancreatic Acini

This functional assay is used to determine the agonist or antagonist activity of test compounds on CCK receptors in a physiologically relevant system.

Caption: Amylase Release Assay Workflow.

Methodology:

-

Preparation of Dispersed Pancreatic Acini: Pancreatic tissue from guinea pigs is digested with collagenase to obtain a suspension of isolated pancreatic acini. The acini are then washed and resuspended in an appropriate incubation buffer.

-

Incubation: Aliquots of the acinar suspension are incubated with varying concentrations of a CCK agonist (e.g., CCK-8) in the presence or absence of different concentrations of the test antagonist compound. The incubation is carried out at 37°C for a specified time (e.g., 30 minutes).

-

Separation: The incubation is stopped by centrifugation to pellet the acini.

-

Amylase Measurement: The amylase activity in the supernatant is measured using a colorimetric or fluorometric assay.

-

Data Analysis: The amount of amylase released is expressed as a percentage of the total amylase content in the acini. Dose-response curves for the agonist in the presence and absence of the antagonist are constructed. For competitive antagonists, the pA₂ value is determined from a Schild plot, which provides a measure of the antagonist's potency.

Conclusion

The structure-activity relationship of CCK (27-32)-amide highlights the critical role of the C-terminal region of cholecystokinin in receptor interaction and functional activity. The absence of the C-terminal phenylalanine residue is a key determinant of its antagonist properties. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of gastroenterology and neuroscience, facilitating the design and development of novel and selective CCK receptor modulators for therapeutic applications. The visualization of the intricate signaling pathways further aids in understanding the downstream consequences of receptor modulation.

References

In-Depth Technical Guide: Biological Properties of the Hexapeptide CCK-27-32-Amide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological properties of the hexapeptide CCK-27-32-amide, a C-terminal fragment of cholecystokinin (CCK). This document synthesizes available data on its receptor binding, signaling mechanisms, and physiological effects, presenting quantitative data in structured tables for comparative analysis. Detailed experimental methodologies for key cited assays are provided, along with visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacological profile. CCK-27-32-amide, specifically the N-terminally protected form Z-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-NH2, has been identified as a potent cholecystokinin receptor antagonist.[1] Its ability to counteract the effects of CCK in both the central nervous system and the periphery underscores its potential as a valuable tool in physiological research and as a lead compound in drug development.

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter involved in a myriad of physiological processes, including digestion, satiety, and anxiety. Its actions are mediated through two G-protein coupled receptor subtypes: CCK-A (alimentary) and CCK-B (brain). The hexapeptide CCK-27-32-amide, representing the amino acid sequence Tyr(SO3H)-Met-Gly-Trp-Met-Asp-NH2, is a significant fragment of the full-length CCK peptide. Early research into the structure-activity relationships of CCK identified this C-terminal region as critical for receptor interaction. This guide focuses on the biological characteristics of this hexapeptide, with a particular emphasis on its antagonistic properties at CCK receptors.

Receptor Binding and Affinity

CCK-27-32-amide and its derivatives have been evaluated for their ability to bind to CCK-A and CCK-B receptors. While precise Ki or IC50 values for the unmodified CCK-27-32-amide are not extensively documented in readily available literature, studies on closely related analogs provide significant insights into its binding characteristics. The N-terminally protected derivative, Z-CCK-27-32-NH2, has been described as a potent CCK receptor antagonist.[1]

One study provided a relative potency for CBZ-CCK-27-32-NH2, indicating it is approximately 300-fold less potent than the selective CCK-B antagonist L-365,260 and 30-fold less potent than the CCK-A antagonist L-364,718 at inhibiting binding to CCK-B receptors.[2] Another study on derivatives of CCK-(26-32) reported that CCK-(26-32)-NH2 competitively inhibited the binding of 125I-cholecystokinin to pancreatic acini (a source of CCK-A receptors).

Table 1: Comparative Binding Affinities of CCK-27-32-Amide Analogs and Other CCK Ligands

| Compound | Receptor Subtype | IC50 / Relative Potency | Tissue/Cell Line | Reference |

| CBZ-CCK-27-32-NH2 | CCK-B | ~300-fold less potent than L-365,260 | Guinea Pig Chief Cells | [2] |

| CCK-(26-32)-NH2 | CCK-A | IC50 ≈ 5 µM (for binding inhibition) | Guinea Pig Pancreatic Acini |

Note: Data for CCK-27-32-amide is limited; values for closely related analogs are presented for comparative purposes.

Signaling Pathways

CCK receptors are classical G-protein coupled receptors (GPCRs). The CCK-A and CCK-B subtypes are known to primarily couple to the Gq family of G-proteins.[3] Activation of these receptors by an agonist leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As a competitive antagonist, CCK-27-32-amide is expected to block these downstream signaling events by preventing the binding of endogenous CCK or other agonists to the receptor. It does not initiate a signal itself but occupies the binding site, thereby inhibiting the agonist-induced cascade.

Caption: Antagonistic action of CCK-27-32-amide on the CCK receptor signaling pathway.

Physiological Effects and Experimental Data

Inhibition of Gastrin-Induced Acid Secretion

Z-CCK-27-32-NH2 has been shown to inhibit gastrin-induced acid secretion in vivo in rats.[1] This effect is likely mediated by the blockade of CCK-B receptors on enterochromaffin-like (ECL) cells and parietal cells in the gastric mucosa.

Table 2: Effect of Z-CCK-27-32-NH2 on Gastrin-Induced Acid Secretion

| Experimental Model | Agonist | Antagonist | Effect | Reference |

| Rat | Gastrin | Z-CCK-27-32-NH2 | Inhibition of acid secretion | [1] |

Antagonism of CCK-8 Effects in the Central Nervous System

The hexapeptide has been demonstrated to antagonize the actions of the C-terminal octapeptide of cholecystokinin (CCK-8) in the central nervous system.[1] CCK-8 administered centrally can influence dopamine release and induce satiety.[4][5] The antagonistic action of CCK-27-32-amide suggests its ability to cross the blood-brain barrier to some extent or its effectiveness when administered directly into the CNS.

Table 3: Central Nervous System Effects of CCK-27-32-Amide

| Experimental Model | Agonist | Antagonist | Observed Effect of Antagonist | Reference |

| Rat (in vivo) | CCK-8 | Z-CCK-27-32-NH2 | Antagonism of CCK-8 action | [1] |

Experimental Protocols

Radioligand Binding Assay for CCK Receptors

Objective: To determine the binding affinity of CCK-27-32-amide for CCK-A and CCK-B receptors.

Materials:

-

Cell membranes prepared from cell lines expressing either human CCK-A or CCK-B receptors.

-

Radioligand: [125I]CCK-8 or other suitable high-affinity radiolabeled CCK analog.

-

CCK-27-32-amide (test compound).

-

Non-specific binding control: High concentration of unlabeled CCK-8 (e.g., 1 µM).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes (20-50 µg protein) with a fixed concentration of radioligand (e.g., 25-50 pM) and varying concentrations of CCK-27-32-amide in the binding buffer.

-

For total binding, incubate membranes with radioligand only.

-

For non-specific binding, incubate membranes with radioligand and a high concentration of unlabeled CCK-8.

-

Incubate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Model for Antagonism of CCK-8 Induced Effects in the CNS

Objective: To assess the ability of CCK-27-32-amide to antagonize CCK-8-induced behavioral changes (e.g., satiety) in rodents.

Materials:

-

Adult male Wistar rats with surgically implanted intracerebroventricular (ICV) cannulae.

-

CCK-8 solution for ICV injection.

-

CCK-27-32-amide solution for ICV or peripheral administration.

-

Vehicle control (e.g., sterile saline).

-

Food pellets for ad libitum access.

-

Automated feeding monitoring system.

Procedure:

-

Acclimatize rats to the experimental setup and handling.

-

Fast the animals for a predetermined period (e.g., 12-24 hours) to ensure motivation to eat.

-

Administer CCK-27-32-amide (or vehicle) via the desired route (e.g., ICV or intraperitoneal) at a specific time before the presentation of food.

-

After the pretreatment period, administer CCK-8 (or vehicle) via the ICV route.

-

Immediately after the CCK-8 injection, provide the rats with pre-weighed food pellets.

-

Monitor and record food intake at regular intervals (e.g., 30, 60, 120 minutes).

-

Analyze the data to compare food intake between the different treatment groups (Vehicle, CCK-8 alone, CCK-27-32-amide + CCK-8, CCK-27-32-amide alone).

-

A significant reversal of the CCK-8-induced reduction in food intake by CCK-27-32-amide indicates central antagonist activity.

Caption: Experimental workflow for assessing CNS antagonism of CCK-8-induced satiety.

Conclusion

The hexapeptide CCK-27-32-amide, particularly in its N-terminally protected form, serves as a noteworthy competitive antagonist of cholecystokinin receptors. Its ability to inhibit key physiological actions of CCK, such as gastrin-induced acid secretion and centrally-mediated satiety, highlights its significance as a research tool. While the available quantitative binding data is somewhat limited and often derived from related analogs, the collective evidence strongly supports its antagonistic profile. Further research to delineate its precise binding affinities for CCK-A and CCK-B receptors and to explore its therapeutic potential is warranted. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate the biological properties of this intriguing hexapeptide.

References

- 1. Synthesis of Z-CCK-27-32-NH2, Z-Tyr(SO-3)-Met-Gly-Trp-Met-Asp-NH2, a cholecystokinin receptor antagonist and an inhibitor of gastrin-induced acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Brain CCK-B receptors mediate the suppression of dopamine release by cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracerebroventricular injections of cholecystokinin octapeptide suppress feeding in rats--pharmacological characterization of this action - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Cholecystokinin (27-32)-amide: An Antagonist in the Study of Satiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone in the regulation of food intake, acting as a key physiological satiety signal.[1] Its C-terminal fragments, particularly CCK-8, have been extensively studied for their potent anorectic effects, mediated primarily through the CCK-A receptor.[2][3] This technical guide focuses on a specific fragment, Cholecystokinin (27-32)-amide (also referred to as CCK-6), and its role in the complex mechanisms of satiety. Contrary to inducing satiety, the available scientific literature consistently characterizes CCK (27-32)-amide as a competitive antagonist of CCK receptors.[4][5][6] This guide will provide an in-depth analysis of its antagonistic properties and its application as a tool to investigate the physiological pathways of satiety.

Mechanism of Action: A Competitive Antagonist

This compound functions by binding to CCK receptors, thereby blocking the binding of agonist molecules like CCK-8 and endogenous CCK. This antagonism prevents the initiation of the signaling cascade that leads to the sensation of satiety. In studies on guinea pig pancreatic acini, CCK (27-32)-amide was shown to be a fully competitive cholecystokinin receptor antagonist.[6] It did not stimulate amylase secretion on its own but effectively antagonized the stimulatory effects of CCK agonists.[6][7] Interestingly, in mouse and rat pancreatic acini, it has been observed to act as a partial agonist for amylase secretion.[7][8] However, in the context of feeding behavior, its role as an antagonist is paramount.

The primary mechanism of CCK-induced satiety involves the activation of CCK-A receptors on vagal afferent neurons.[9][10] This signal is then transmitted to the nucleus of the solitary tract in the brainstem, contributing to meal termination.[11] CCK (27-32)-amide, by blocking these peripheral CCK-A receptors, can be used experimentally to attenuate or reverse the satiety effects of both exogenously administered and endogenously released CCK.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of CCK in inducing satiety and the experimental workflow for studying the antagonistic effects of this compound.

Diagram 1: CCK Satiety Signaling Pathway and the Antagonistic Action of CCK (27-32)-amide.

Diagram 2: Experimental Workflow for Investigating the Antagonistic Effects of CCK (27-32)-amide on Satiety.

Quantitative Data on Antagonistic Activity

While specific in-vivo data on the antagonism of satiety by this compound is not extensively detailed in publicly available literature, its antagonist potency can be inferred from in-vitro studies. The table below summarizes the nature of its activity in different experimental systems.

| Experimental System | Peptide Fragment | Observed Effect | Reference |

| Dispersed pancreatic acini (Guinea Pig) | CCK (27-32)-amide | Competitive antagonist of CCK-induced amylase secretion. | [6],[7] |

| Dispersed pancreatic acini (Mouse, Rat) | CCK (27-32)-amide | Partial agonist for amylase secretion. | [8],[7] |

| Desulfated CCK (27-32)-amide | CCK receptor antagonist. | [8] |

The partial agonist activity in rodents for amylase secretion highlights species-specific differences and the complexity of receptor-ligand interactions. However, for satiety, which is primarily mediated by neural pathways, the antagonistic properties at the CCK-A receptor are of greater significance.

Experimental Protocols

Detailed experimental protocols for assessing the antagonistic effects of this compound on satiety would typically involve the following methodologies:

1. In-vivo Food Intake Studies in Rodent Models:

-

Animal Models: Male Sprague-Dawley or Zucker rats are commonly used models in satiety research.[12] Mice are also frequently used.[13]

-

Acclimatization: Animals are individually housed and acclimatized to the specific feeding conditions (e.g., diet type, timing of food access) for several days before the experiment.

-

Drug Preparation and Administration: this compound and any CCK agonist (e.g., CCK-8) are dissolved in a suitable vehicle (e.g., sterile saline). Administration is typically via intraperitoneal (IP) injection.

-

Experimental Design: A common design involves at least four groups: (1) Vehicle control, (2) CCK agonist (to induce satiety), (3) CCK (27-32)-amide co-administered with the CCK agonist, and (4) CCK (27-32)-amide alone.

-

Measurement of Food Intake: Following a period of food deprivation (e.g., 17 hours), animals are injected with the respective treatments. A pre-weighed amount of food is then provided, and consumption is measured at regular intervals (e.g., 30, 60, and 120 minutes).

-

Data Analysis: The amount of food consumed (in grams) is recorded, and statistical analyses (e.g., ANOVA followed by post-hoc tests) are performed to compare the different treatment groups. An increase in food intake in the group receiving the antagonist and agonist compared to the agonist-only group would demonstrate the antagonistic effect on satiety.

2. In-vitro Receptor Binding Assays:

-

Preparation of Tissues: Pancreatic or brain tissues rich in CCK receptors are homogenized and cell membranes are prepared.

-

Radioligand Binding: A radiolabeled CCK agonist (e.g., ¹²⁵I-CCK-8) is incubated with the membrane preparations in the presence of varying concentrations of unlabeled CCK (27-32)-amide.

-

Quantification: The amount of bound radioactivity is measured, and the data are used to calculate the binding affinity (Ki) of CCK (27-32)-amide for the CCK receptors. This provides a quantitative measure of its ability to displace the natural ligand.

Conclusion

This compound is a valuable tool for researchers in the fields of physiology, pharmacology, and drug development. Its characterization as a CCK receptor antagonist allows for the detailed investigation of the physiological roles of endogenous CCK in satiety and other gastrointestinal functions. By blocking the action of CCK, this peptide fragment helps to elucidate the intricate signaling pathways that govern feeding behavior. Future research utilizing this compound could further refine our understanding of the CCK system and its potential as a therapeutic target for metabolic disorders.

References

- 1. The critical role of CCK in the regulation of food intake and diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Major biological actions of CCK--a critical evaluation of research findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCK-58 Elicits Both Satiety and Satiation in Rats while CCK-8 Elicits Only Satiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of a cholecystokinin analogue with partial agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of sulfate ester in influencing biologic activity of cholecystokinin-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemistry, Cholecystokinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. csbiochina.com [csbiochina.com]

A Technical Review of Cholecystokinin (27-32)-amide: A CCK Receptor Antagonist and its Therapeutic Prospects

Executive Summary: Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter that regulates a host of physiological processes, primarily through two G protein-coupled receptors, CCK1R and CCK2R. While CCK agonists have been explored for satiety and digestive functions, the targeted blockade of CCK receptors with antagonists offers a distinct therapeutic paradigm. Cholecystokinin (27-32)-amide, a C-terminal fragment of CCK, has been identified as a competitive antagonist of CCK receptors. This document provides a technical overview of its mechanism of action, summarizes its pharmacological data, details the signaling pathways it modulates, and explores its potential therapeutic applications in gastroenterology, oncology, and central nervous system disorders. Detailed experimental methodologies and workflow visualizations are provided for researchers in the field.

Introduction to the Cholecystokinin System

The cholecystokinin (CCK) system is a complex network involving peptide hormones and their corresponding receptors that plays a vital role in both the gastrointestinal (GI) tract and the central nervous system (CNS).

1.1. The CCK Peptide Family CCK is synthesized as a 115-amino acid preprohormone and is post-translationally processed into various biologically active forms, including CCK-58, CCK-33, CCK-22, and the most studied form, the C-terminal octapeptide CCK-8.[1] Full biological activity resides in the C-terminal heptapeptide, with a sulfated tyrosine residue being critical for high-affinity binding to the CCK1 receptor.[2]

1.2. CCK Receptors: CCK1R and CCK2R The physiological effects of CCK are mediated by two primary G protein-coupled receptor subtypes:

-

CCK1 Receptor (CCK1R, formerly CCK-A for 'alimentary'): Predominantly found in the periphery, including pancreatic acinar cells, the gallbladder, and enteric neurons.[3] It is crucial for regulating pancreatic enzyme secretion, gallbladder contraction, and satiety signaling.[4] CCK1R binds sulfated CCK with 500- to 1000-fold higher affinity than non-sulfated CCK or gastrin.[3]

-

CCK2 Receptor (CCK2R, formerly CCK-B for 'brain'): Abundant in the brain, where it is implicated in anxiety, panic, and memory.[3] It is also found on stomach D-cells and some tumor cells. The CCK2R binds both sulfated and non-sulfated CCK, as well as the related peptide gastrin, with similarly high affinity.

This compound: A Profile

2.1. Structure and Mechanism of Action this compound is a hexapeptide fragment of CCK. Studies have demonstrated that this fragment lacks the C-terminal phenylalanine residue essential for agonist activity.[5] Consequently, it acts as a competitive CCK receptor antagonist.[5][6] It binds to the CCK receptor but does not elicit a biological response, instead blocking the receptor and preventing the binding and action of endogenous agonists like CCK-8. This antagonistic action has been confirmed in functional assays, where it inhibits the binding of radiolabeled CCK and antagonizes CCK-induced amylase secretion from pancreatic acini.[5][6]

Receptor Binding and Pharmacology

The potency of a receptor antagonist is quantified by its binding affinity (Ki) or the concentration required for 50% inhibition (IC50) in competitive binding assays. While specific Ki values for CCK (27-32)-amide are not consistently reported across the literature, IC50 values demonstrate its antagonist properties. A modified version, CBZ-CCK(27-32)-NH2, was shown to inhibit ¹²⁵I-CCK-8 binding to small cell lung cancer cells (which express CCK2R) with an IC50 value of 100,000 nM.[3] Another study reported an IC50 of 3.5 µM (3,500 nM) for CCK(27-32)NH2 against ¹²⁵I-CCK-33 binding to rat pancreatic tissue (predominantly CCK1R).[7]

For context, this data is presented alongside other well-characterized CCK receptor ligands.

| Compound | Type | Receptor Target(s) | Reported IC50 / Ki | Citation |

| CCK (27-32)-amide | Antagonist | CCK1R | IC50: 3.5 µM | [7] |

| CBZ-CCK(27-32)-NH2 | Antagonist | CCK2R | IC50: 100 µM | [3] |

| CCK-8 (sulfated) | Agonist | CCK1R / CCK2R | Ki: ~1-2 nM | [3] |

| L-364,718 (Devazepide) | Antagonist | CCK1R selective | Ki: ~0.1 nM | [8] |

| L-365,260 | Antagonist | CCK2R selective | IC50: 0.2 nM | [3] |

| Proglumide | Antagonist | Non-selective | IC50: ~500 µM | [3] |

Table 1: Comparative binding affinities of CCK (27-32)-amide and other reference ligands at CCK receptors.

Modulation of CCK-Mediated Signaling Pathways

As a receptor antagonist, the primary role of CCK (27-32)-amide is to inhibit the downstream signaling cascades normally activated by CCK. The binding of CCK to its receptors initiates a complex network of intracellular signals.

4.1. CCK1R Signaling The CCK1R couples primarily to Gq/11 and Gs proteins. Activation of Gq leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). The Gs pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP). CCK (27-32)-amide blocks these initial activation steps.

4.2. CCK2R Signaling The CCK2R also couples to Gq, initiating the calcium and PKC pathways. Additionally, its activation is strongly linked to mitogen-activated protein kinase (MAPK) cascades and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are involved in cell growth and proliferation. By blocking the CCK2R, CCK (27-32)-amide can inhibit these mitogenic signals.

Potential Therapeutic Applications

The antagonist properties of CCK (27-32)-amide and related compounds suggest therapeutic potential in conditions driven by excessive CCK receptor stimulation.

-

Gastroenterology: In conditions like acute pancreatitis, where premature activation of pancreatic enzymes is a key pathological feature, a CCK1R antagonist could be beneficial by reducing pancreatic stimulation.

-

Oncology: Certain tumors, such as small-cell lung cancer and medullary thyroid carcinoma, express high levels of CCK2R.[3] Gastrin, acting through this receptor, can be a potent growth factor for these cancers. A selective CCK2R antagonist could therefore serve as an anti-proliferative agent.

-

Central Nervous System Disorders: CCK, particularly through the CCK2R in the brain, is known to have anxiogenic (anxiety-producing) effects. Administration of CCK agonists can induce panic attacks in susceptible individuals. Consequently, CCK2R antagonists are being investigated for their potential as anxiolytic and anti-panic medications.[8]

Methodologies in CCK Receptor Research

The characterization of CCK receptor antagonists like CCK (27-32)-amide relies on a series of established experimental protocols.

6.1. Radioligand Binding Assays These assays are fundamental for determining the binding affinity of a compound.

-

Principle: A radiolabeled CCK analog (e.g., ¹²⁵I-CCK-8) is incubated with cells or membranes expressing the target CCK receptor. The assay measures the ability of a non-labeled test compound (the antagonist) to compete with the radioligand for binding to the receptor.

-

Protocol Outline:

-

Preparation: Culture cells (e.g., HEK293 transfected with CCK1R or CCK2R) or prepare membrane fractions from tissues (e.g., rat pancreas).[9]

-

Incubation: Incubate the cells/membranes with a fixed concentration of radioligand and varying concentrations of the test antagonist.[9]

-

Separation: Separate receptor-bound radioligand from free radioligand, typically by rapid filtration or washing.[9]

-

Quantification: Measure the radioactivity of the bound fraction using a gamma counter.

-

Analysis: Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

-

6.2. In Vitro Functional Assays These assays measure the biological response following receptor activation and are used to confirm whether a ligand is an agonist or an antagonist.

-

Calcium Mobilization Assay: For Gq-coupled receptors like CCK1R and CCK2R, agonist binding leads to an increase in intracellular calcium. Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). An antagonist will not cause a fluorescent signal on its own but will block the signal induced by a known agonist like CCK-8.[3][10]

-

Amylase Secretion Assay: Pancreatic acinar cells release amylase upon stimulation by CCK1R agonists. The antagonist activity of a compound can be quantified by its ability to inhibit CCK-8-stimulated amylase release.[6][11]

Summary and Future Directions

This compound serves as a foundational peptide-based CCK receptor antagonist. While its potency is modest compared to newer non-peptidal antagonists like devazepide, its study has been crucial for understanding the structure-activity relationships of the CCK receptor. The therapeutic principle of blocking CCK signaling remains highly relevant for specific pathologies. Future research will likely focus on developing antagonists with improved pharmacokinetic properties, higher potency, and greater receptor subtype selectivity to translate the therapeutic potential of CCK receptor blockade into clinical success.

References

- 1. interscienceinstitute.com [interscienceinstitute.com]

- 2. njbio.com [njbio.com]

- 3. CCK antagonists interact with CCK-B receptors on human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Receptor binding assays [bio-protocol.org]

- 10. innoprot.com [innoprot.com]

- 11. In-vitro bioassays for cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Cholecystokinin (27-32)-amide for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. The C-terminal hexapeptide amide fragment, Cholecystokinin (27-32)-amide, with the sequence Tyr-Met-Gly-Trp-Met-Asp-NH2, is a valuable tool for research. This document provides detailed protocols for the chemical synthesis of this peptide via Solid-Phase Peptide Synthesis (SPPS) and its subsequent purification by High-Performance Liquid Chromatography (HPLC). Additionally, it outlines the key signaling pathways activated by CCK receptor engagement.

Cholecystokinin Signaling Pathways

Cholecystokinin exerts its physiological effects through two primary G protein-coupled receptors (GPCRs): the Cholecystokinin-A Receptor (CCK-A or CCK1) and the Cholecystokinin-B Receptor (CCK-B or CCK2).[1] Both receptors are known to couple primarily to Gq proteins, initiating a canonical signaling cascade.[2][3] Upon ligand binding, the activated Gq protein stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[2][3] This pathway is central to many of CCK's actions. Furthermore, evidence suggests that CCK receptors can also couple to other G proteins, such as Gs and G12/13, leading to the activation of additional downstream effectors, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[2][3]

References

Application Notes and Protocols for In Vitro Use of Cholecystokinin (27-32)-amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (27-32)-amide, a hexapeptide fragment of cholecystokinin (CCK), is a valuable tool for in vitro studies of CCK receptors. Its activity is species-dependent, acting as a competitive antagonist at CCK receptors in guinea pig models, while exhibiting partial agonist properties in mouse and rat systems.[1] This dual characteristic makes it a versatile ligand for dissecting CCK receptor function and pharmacology. These application notes provide detailed protocols for the use of this compound in common in vitro assays.

Data Presentation

The following tables summarize the in vitro activity of this compound.

| Parameter | Species/Cell Line | Assay | Value | Reference |

| Activity | Guinea Pig | Amylase Release from Pancreatic Acini | Competitive Antagonist | [1][2] |

| Activity | Mouse, Rat | Amylase Release from Pancreatic Acini | Partial Agonist | [1] |

| Binding Inhibition | Guinea Pig Pancreatic Acini | 125I-CCK Binding | Inhibits Binding | [2] |

| Binding Inhibition | Mouse and Rat Pancreatic Acini | 125I-CCK Binding | Inhibits Binding | [1] |

Signaling Pathways

Cholecystokinin receptors (CCK1R and CCK2R) are G-protein coupled receptors (GPCRs) that primarily signal through the Gαq pathway. Upon agonist binding, the receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), which in turn phosphorylates downstream targets to elicit a cellular response.

Caption: CCK Receptor Signaling Pathway.

Experimental Protocols

Receptor Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity of this compound for CCK receptors by measuring its ability to compete with a radiolabeled CCK agonist.

Caption: Receptor Binding Assay Workflow.

Materials:

-

Cells or tissues expressing CCK receptors (e.g., pancreatic acini, transfected cell lines)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA)

-

Radiolabeled CCK agonist (e.g., [125I]-CCK-8)

-

This compound

-

Non-specific binding control (e.g., high concentration of unlabeled CCK-8)

-

Glass fiber filters

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Preparation of Membranes/Cells: Prepare cell membranes or use whole cells expressing CCK receptors according to standard laboratory protocols.

-

Assay Setup: In a microplate, add the following to each well:

-

Cell membrane preparation or whole cells.

-

Binding buffer.

-

A fixed concentration of [125I]-CCK-8 (typically at or below its Kd).

-

Increasing concentrations of this compound (e.g., 10-9 M to 10-4 M).

-

For total binding wells, add vehicle instead of the competitor.

-

For non-specific binding wells, add a saturating concentration of unlabeled CCK-8 (e.g., 1 µM).

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Amylase Release Assay from Pancreatic Acini

This functional assay measures the ability of this compound to either stimulate (as a partial agonist) or inhibit (as an antagonist) CCK-8-induced amylase secretion from isolated pancreatic acini.

Materials:

-

Isolated pancreatic acini from guinea pig, rat, or mouse.

-

Incubation Buffer (e.g., HEPES-Ringer buffer supplemented with amino acids, BSA, and a trypsin inhibitor).

-

Cholecystokinin-8 (CCK-8) as the agonist.

-

This compound.

-

Amylase substrate (e.g., p-nitrophenyl-α-D-maltopentaoside).

-

Microplate reader.

Procedure:

-

Preparation of Pancreatic Acini: Isolate pancreatic acini by collagenase digestion of the pancreas from the chosen animal species.

-

Pre-incubation (for antagonism studies): Pre-incubate the acini with varying concentrations of this compound or vehicle for 15-30 minutes at 37°C.

-

Stimulation:

-

To test for antagonism (guinea pig): Add a fixed, submaximal concentration of CCK-8 (e.g., EC50 concentration) to the pre-incubated acini.

-

To test for partial agonism (rat/mouse): Add varying concentrations of this compound to the acini. Include a positive control with a maximal concentration of CCK-8.

-

-

Incubation: Incubate the acini at 37°C for 30 minutes.

-

Termination: Stop the reaction by placing the samples on ice and centrifuging to pellet the acini.

-

Amylase Measurement:

-

Collect the supernatant.

-

Measure the amylase activity in the supernatant using a colorimetric assay with a suitable substrate.

-

Measure the total amylase content in the acinar pellet after cell lysis.

-

-

Data Analysis:

-

Express amylase release as a percentage of the total cellular amylase.

-

For antagonism: Plot the amylase release against the logarithm of the this compound concentration to determine the IC50. A Schild analysis can be performed to determine the pA2 value, a measure of antagonist potency.

-

For partial agonism: Plot the amylase release against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 and the maximal effect (Emax) relative to CCK-8.

-

Intracellular Calcium Mobilization Assay

This assay measures the effect of this compound on intracellular calcium levels, either as a direct stimulant or as an inhibitor of CCK-8-induced calcium release.

Materials:

-

Cells expressing CCK receptors (e.g., pancreatic acini, CHO-CCK1R cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Cholecystokinin-8 (CCK-8).

-

This compound.

-

Fluorescence plate reader or fluorescence microscope.

Procedure:

-

Cell Loading:

-

Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Baseline Measurement: Measure the baseline fluorescence of the loaded cells.

-

Compound Addition:

-

To test for antagonism: Add varying concentrations of this compound to the cells and incubate for a short period. Then, add a fixed concentration of CCK-8 (e.g., EC80).

-

To test for agonism/partial agonism: Add varying concentrations of this compound directly to the cells.

-

-

Fluorescence Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time. For Fura-2, measure the ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm. For Fluo-4, measure the fluorescence intensity at an excitation of ~490 nm and emission of ~520 nm.

-

Data Analysis:

-

Calculate the change in intracellular calcium concentration or the fluorescence ratio.

-

For antagonism: Determine the inhibitory effect of this compound on the CCK-8-induced calcium signal and calculate the IC50.

-

For agonism/partial agonism: Generate a dose-response curve and determine the EC50 and Emax.

-

References

Application Note: Quantitative Analysis of Cholecystokinin (27-32)-amide in Human Plasma using HPLC-Mass Spectrometry

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust method for the quantification of Cholecystokinin (27-32)-amide, a biologically active hexapeptide fragment of Cholecystokinin, in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase high-performance liquid chromatography (HPLC) coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this peptide.

Introduction

Cholecystokinin (CCK) is a peptide hormone involved in various physiological processes in the gastrointestinal and central nervous systems.[1][2] this compound is a C-terminal fragment of CCK that has been shown to be a potent antagonist of the CCK receptor. The accurate quantification of this peptide in biological matrices is crucial for understanding its pharmacological effects and pharmacokinetic profile. This application note provides a detailed protocol for the analysis of this compound in human plasma using LC-MS/MS.

Experimental

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of this compound from human plasma.

Protocol:

-

To 100 µL of human plasma in a microcentrifuge tube, add 400 µL of cold acetonitrile.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC Conditions

Chromatographic separation was achieved using a standard reversed-phase C18 column.

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Gradient Elution | See Table 1 |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 20 | 80 |

| 5.1 | 5 | 95 |

| 6.0 | 5 | 95 |

| 6.1 | 95 | 5 |

| 8.0 | 95 | 5 |

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 2: MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 881.3 | 734.2 | 100 | 30 | 20 |

| This compound (Qualifier) | 881.3 | 587.2 | 100 | 30 | 25 |

| Internal Standard (IS)¹ | User Defined | User Defined | 100 | User Defined | User Defined |

¹A stable isotope-labeled version of the analyte is recommended as an internal standard.

Method Performance

The following tables summarize the expected performance characteristics of this method, based on validation data from similar short peptide assays.[2]

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Result |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 1 ng/mL |

Table 4: Precision and Accuracy

| QC Concentration | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low QC (3 ng/mL) | < 10% | < 10% | 90 - 110% |

| Mid QC (100 ng/mL) | < 8% | < 8% | 92 - 108% |

| High QC (800 ng/mL) | < 7% | < 7% | 93 - 107% |

Table 5: Recovery and Matrix Effect

| Parameter | Result |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal (< 15%) |

Stability Considerations

Peptides containing methionine, such as this compound, can be susceptible to oxidation.[3] It is recommended to handle samples promptly and store them at -80°C.[4] The stability of the analyte in plasma should be evaluated under expected experimental conditions, including freeze-thaw cycles and bench-top stability.[1]

Visualization of Experimental Workflow and Signaling Pathway

Caption: Experimental workflow for the analysis of this compound.

Caption: Simplified Cholecystokinin (CCK) signaling pathway via the Gq-coupled receptor.

Conclusion

This application note presents a straightforward and reliable LC-MS/MS method for the quantitative analysis of this compound in human plasma. The method offers excellent sensitivity, accuracy, and precision, making it a valuable tool for researchers and drug development professionals studying the pharmacology and pharmacokinetics of this peptide. The provided protocols and performance characteristics can serve as a foundation for method implementation and validation in a research laboratory setting.

References

- 1. Global Stability of Plasma Proteomes for Mass Spectrometry-Based Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An LC-MS/MS assay to determine plasma pharmacokinetics of cyclic thymic hexapeptide (cTP6) in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biotage.com [biotage.com]

- 4. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Experimental Use of Cholecystokinin (27-32)-amide in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (27-32)-amide, a hexapeptide fragment of cholecystokinin (CCK) also known as CCK-6, has been identified as a modulator of the cholecystokinin receptor system. Primarily characterized as a CCK receptor antagonist, its experimental utility in rodent models lies in its ability to probe the physiological roles of endogenous CCK. These notes provide an overview of its properties, quantitative data from in vitro studies, and detailed, extrapolated protocols for its potential application in in vivo rodent experiments based on the broader literature of CCK receptor antagonists.

Mechanism of Action

This compound acts as a competitive antagonist at cholecystokinin receptors.[1] In guinea pig pancreatic acini, it has been shown to inhibit the stimulation of amylase secretion induced by CCK agonists.[1][2] However, in pancreatic acini from mice and rats, it displays partial agonist activity, capable of stimulating amylase secretion, although to a lesser degree than the full agonist CCK-8.[2] This species-specific difference is a critical consideration in experimental design.

The biological effects of CCK are mediated through two main receptor subtypes: CCK-A (predominantly in the periphery, including the gastrointestinal system) and CCK-B (widespread in the central nervous system). The antagonistic properties of this compound make it a useful tool for investigating the involvement of these receptors in various physiological processes.

Data Presentation

In Vitro Activity of this compound

| Species | Tissue | Assay | Effect | Observation |

| Guinea Pig | Pancreatic Acini | Amylase Secretion | Antagonist | Inhibited CCK-stimulated amylase secretion.[1][2] |

| Mouse | Pancreatic Acini | Amylase Secretion | Partial Agonist | Stimulated amylase secretion, but to a lesser extent than CCK-8.[2] |

| Rat | Pancreatic Acini | Amylase Secretion | Partial Agonist | Stimulated amylase secretion, but to a lesser extent than CCK-8.[2] |

| Mouse/Rat | Pancreatic Acini | Radioligand Binding | Antagonist | Inhibited the binding of 125I-labeled CCK.[2] |

In Vivo Effects of CCK Agonists and Other Antagonists in Rodents (for extrapolation)

| Compound | Species | Administration | Dose Range | Observed Effect |

| CCK-8 | Rat | Intraperitoneal | 4 - 50 µg/kg | Suppression of food intake, increase in sleep. |

| CCK-8 | Rat | Intravenous | 300 pmol | Decreased gastric emptying.[3] |

| CCK-8 | Mouse | Intraperitoneal | 1 - 5 µg/kg | Reduction in food intake. |

| L-364,718 (CCK-A Antagonist) | Mouse | Subcutaneous | 1 mg/kg | Reversed CCK-8-induced suppression of locomotor activity.[4] |

| Proglumide (CCK Antagonist) | Rat | Intraperitoneal | 150 mg/kg | Accelerated gastric emptying.[5] |

| LY225.910 (CCK-2R Antagonist) | Rat | Intraperitoneal | 0.1 - 0.5 mg/kg | Modulated anxiety-like behavior in the light-dark box test.[6] |

Experimental Protocols

Note: The following in vivo protocols are extrapolated for this compound based on its antagonist properties and established protocols for other CCK receptor modulators. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental conditions.

Protocol 1: Investigation of Antagonism of CCK-Induced Satiety in Rats

Objective: To determine if this compound can block the satiety-inducing effects of exogenously administered CCK-8.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound

-

CCK-8 (sulfated)

-

Sterile saline solution (0.9% NaCl)

-

Animal scale

-

Food hoppers and pre-weighed standard chow

-

Intraperitoneal (IP) injection supplies

Procedure:

-

Animal Acclimation: House rats individually and acclimate them to the experimental conditions for at least one week.

-

Food Deprivation: Fast the rats for 12-18 hours overnight with free access to water.

-

Drug Preparation: Dissolve this compound and CCK-8 in sterile saline to the desired concentrations. A starting dose range for this compound could be extrapolated from its in vitro potency relative to other antagonists, suggesting a range of 100 µg/kg to 1 mg/kg. CCK-8 is typically effective in the 1-5 µg/kg range for satiety studies.

-

Experimental Groups:

-

Group 1: Vehicle (saline) + Vehicle (saline)

-

Group 2: Vehicle (saline) + CCK-8

-

Group 3: this compound + CCK-8

-

Group 4: this compound + Vehicle (saline)

-

-

Administration: Administer this compound or vehicle via IP injection. After a pretreatment time of 15-30 minutes, administer CCK-8 or vehicle via IP injection.

-

Feeding Measurement: Immediately after the second injection, present the pre-weighed food to the rats. Measure food intake at 30, 60, and 120-minute intervals.

-

Data Analysis: Analyze the cumulative food intake using ANOVA followed by post-hoc tests to compare the different treatment groups.

Expected Outcome: If this compound is an effective in vivo antagonist, Group 3 should show a significant attenuation of the food intake suppression observed in Group 2.

Protocol 2: Assessment of the Effect on Gastric Emptying in Mice

Objective: To evaluate if this compound can reverse the delay in gastric emptying caused by CCK-8.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

CCK-8 (sulfated)

-

Phenol red (non-absorbable marker)

-

Methylcellulose solution (1.5%)

-

Spectrophotometer

-

Surgical instruments for stomach removal

Procedure:

-

Animal Preparation: Fast mice for 18-24 hours with free access to water.

-

Drug and Test Meal Preparation: Prepare drug solutions as in Protocol 1. Prepare the test meal by dissolving phenol red (0.5 mg/ml) in 1.5% methylcellulose.

-

Experimental Groups: Similar to Protocol 1, with appropriate vehicle and drug combinations.

-

Administration: Administer this compound or vehicle via IP injection. After 15-30 minutes, administer CCK-8 or vehicle via IP injection.

-

Test Meal Administration: 5 minutes after the second injection, administer a fixed volume (e.g., 0.2 ml) of the phenol red test meal via oral gavage.

-

Gastric Emptying Measurement: 20 minutes after the test meal administration, euthanize the mice by cervical dislocation. Clamp the pylorus and cardia of the stomach and carefully remove it.

-

Phenol Red Quantification: Homogenize the stomach in a known volume of 0.1 N NaOH. After centrifugation, measure the absorbance of the supernatant at 560 nm. A standard curve for phenol red should be prepared.

-

Calculation: Gastric emptying (%) = [1 - (Amount of phenol red recovered from the stomach / Average amount of phenol red recovered from stomachs at time 0)] x 100.

-

Data Analysis: Compare the percentage of gastric emptying between the groups using appropriate statistical tests.

Expected Outcome: CCK-8 is expected to delay gastric emptying. Pre-treatment with this compound should reverse this effect, leading to a gastric emptying rate closer to that of the control group.

Visualizations

CCK Signaling Pathway in Pancreatic Acinar Cells

Caption: CCK signaling pathway leading to amylase secretion and the antagonistic action of this compound.

Experimental Workflow for Satiety Study

Caption: Workflow for investigating the antagonism of CCK-induced satiety in rats.

Logical Relationship of CCK and its Antagonist on Gastric Motility

Caption: Logical diagram illustrating the role of CCK in regulating gastric motility and the inhibitory effect of its antagonist.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a cholecystokinin analogue with partial agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholecystokinin inhibits gastric motility and emptying via a capsaicin-sensitive vagal pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of CCK antagonists on CCK-induced suppression of locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proglumide, a cholecystokinin antagonist, increases gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The CCK-system mediates adaptation to novelty-induced stress in the rat: a pharmacological evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Radiolabeling Cholecystokinin (27-32)-amide for Receptor Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system.[1][2] Its biological effects are mediated through two G protein-coupled receptors (GPCRs), the CCK1 receptor (CCK1R) and the CCK2 receptor (CCK2R).[3][4] The C-terminal fragment, cholecystokinin (27-32)-amide (H-Trp-Met-Asp-Phe-NH₂), represents the core binding sequence essential for receptor interaction.[5][6][7] Radiolabeling this peptide fragment is a fundamental technique for characterizing receptor expression, affinity, and pharmacology, which is vital for drug discovery and molecular imaging.[4][8]

This application note provides detailed protocols for the radiolabeling of a CCK (27-32)-amide analog, its subsequent purification, and its application in receptor binding assays.

Radiolabeling Strategies and Protocols

The choice of radionuclide depends on the intended application. For in vitro receptor binding assays, Iodine-125 (¹²⁵I) is commonly used due to its suitable half-life and ease of detection. For in vivo imaging (SPECT), Technetium-99m (⁹⁹ᵐTc) or Indium-111 (¹¹¹In) are preferred.[8][9][10] This protocol will focus on radioiodination.

Table 1: Comparison of Common Radiolabeling Methods for CCK Peptides

| Radionuclide | Labeling Method | Chelator/Prosthetic Group | Key Characteristics |

| ¹²⁵I | Direct Iodination (e.g., Iodogen, Chloramine-T) | Requires tyrosine or histidine residue | High specific activity, suitable for in vitro assays.[7] |

| ¹¹¹In | Indirect via Bifunctional Chelator | DTPA, DOTA | Stable complex, suitable for SPECT imaging and therapy.[5][9] |

| ⁹⁹ᵐTc | Indirect via Bifunctional Chelator | HYNIC, DTPA | Readily available via generator, ideal for SPECT imaging.[9][10][11] |

| ⁶⁸Ga | Indirect via Bifunctional Chelator | DOTA | Positron emitter for PET imaging, short half-life.[4] |

Note: For direct iodination of CCK(27-32)-amide, a tyrosine residue must be added to the sequence (e.g., at the N-terminus) to serve as the site of iodination.

Experimental Protocol: Radioiodination of [Tyr]-CCK(27-32)-amide

This protocol describes the labeling of a tyrosine-extended CCK hexapeptide amide using the Iodogen method.

Materials:

-

[Tyr]-CCK(27-32)-amide peptide

-

Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

-

Sodium [¹²⁵I]Iodide

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Sodium Metabisulfite solution

-

Sephadex G-10 or equivalent size-exclusion column

-

RP-HPLC system for purification

Procedure:

-

Iodogen Tube Preparation: Prepare a glass reaction vial coated with 20-50 µg of Iodogen by dissolving it in dichloromethane, adding it to the vial, and evaporating the solvent under a gentle stream of nitrogen.

-

Reaction Mixture: Add 5-10 µg of [Tyr]-CCK(27-32)-amide dissolved in 50 µL of Phosphate Buffer to the Iodogen-coated vial.

-

Initiate Labeling: Add 0.5-1.0 mCi (18.5-37 MBq) of Sodium [¹²⁵I]Iodide to the reaction vial.

-

Incubation: Gently agitate the mixture at room temperature for 10-15 minutes.

-

Quenching the Reaction: Stop the reaction by transferring the mixture to a separate tube containing 100 µL of sodium metabisulfite solution to reduce unreacted iodine.